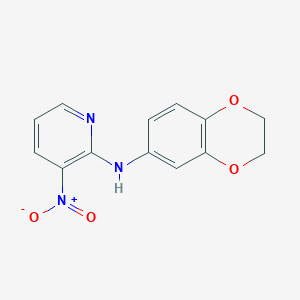![molecular formula C26H24N2O B11491362 N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B11491362.png)
N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 2-methylquinoline with benzyl chloride under basic conditions to form the intermediate, which is then reacted with 3,3-diphenylpropanoic acid to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-quinolinol: A similar compound with hydroxyl substitution at the 4-position.
4-hydroxy-2-methylquinoline: Another derivative with a hydroxyl group at the 4-position.
2-methylquinoline: The parent compound without additional substitutions.
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C26H24N2O/c1-19-16-22(23-14-8-9-15-25(23)28-19)18-27-26(29)17-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-16,24H,17-18H2,1H3,(H,27,29) |
InChI Key |
CKZBZYJDONCJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11491288.png)

![3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one](/img/structure/B11491307.png)
![7,10-dimethyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11491311.png)

![2-chloro-4,5-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B11491322.png)
![Ethyl 2-[(2,6-difluorophenyl)formamido]-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B11491328.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11491337.png)
![4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol](/img/structure/B11491338.png)
![methyl 8-nitro-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491342.png)
![Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11491348.png)
![7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491352.png)
![4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11491355.png)
![2-(2-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)phenol](/img/structure/B11491356.png)
